molecular formula C9H8ClNO B1592264 5-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 72995-15-4

5-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1592264
CAS No.: 72995-15-4
M. Wt: 181.62 g/mol
InChI Key: NJZVTNYJNDWQND-UHFFFAOYSA-N
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Description

5-chloro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and a carbonyl group at the 2nd position in the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Method

      Starting Materials: 2-chloroaniline and ethyl acetoacetate.

      Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol.

      Procedure: The 2-chloroaniline reacts with ethyl acetoacetate to form an intermediate, which undergoes cyclization to yield 5-chloro-3,4-dihydroquinolin-2(1H)-one.

  • Reduction Method

      Starting Materials: 5-chloro-2-nitrobenzaldehyde and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride.

      Procedure: The 5-chloro-2-nitrobenzaldehyde is reduced to 5-chloro-2-aminobenzaldehyde, which then reacts with ethyl acetoacetate to form the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidation of the dihydroquinoline ring can lead to the formation of quinoline derivatives.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents such as tetrahydrofuran.

      Products: Reduction can lead to the formation of tetrahydroquinoline derivatives.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus pentachloride.

      Conditions: Carried out under reflux conditions.

      Products: Substitution reactions can introduce various functional groups at the 5-chloro position.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-chloro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloroquinolin-2(1H)-one: Lacks the dihydro moiety, resulting in different chemical properties.

    3,4-dihydroquinolin-2(1H)-one: Lacks the chlorine atom, affecting its reactivity and biological activity.

    5-bromo-3,4-dihydroquinolin-2(1H)-one: Substitution of chlorine with bromine alters its chemical behavior.

Uniqueness

5-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the dihydro moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVTNYJNDWQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597529
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72995-15-4
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-chloro-2-iodoaniline (143-3; 1.1 g, 0.0043 mol), AIBN (0.282 g, 0.0017 mol), tributyl tinhydride (1.8 g, 0.0064 mol) in dimethyl sulphoxide (10 mL) was added ethylacrylate (1.7 g, 0.173 mol) portion wise at 0° C. Reaction mixture was allowed to stir at 120° C. for 12 h. The reaction mixture was diluted with ice cold water (150 mL) and extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.159-7.119 (t, J=7.6 Hz, 1H), 7.021-7.002 (d, J=7.6 Hz, 1H), 6.819-6.800 (d, J=7.6 Hz, 1H), 2.941-2.651 (t, J=8 Hz, 4H). MS (M+1): 181.8.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.282 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

45 g of 5-amino-3,4-dihydrocarbostyril was suspended in 250 ml of a 15% hydrochloric acid and 250 ml of water having dissolved therein 20 g of sodium nitrite was added dropwise to the mixture followed by stirring at room temperature for 1 hour. The resulting solution was added dropwise to a solution prepared by dissolving 41.2 g of cuprous chloride in 120 ml of concentrated hydrochloric acid at room temperature while stirring. After completion of the addition, the mixture was heated on a water bath at 50° to 60° C. for 1 hour while stirring. After allowing the mixture to cool to precipitate crystals, they were collected by filtration and washed with water. The wet crystals were dissolved in chloroform and insoluble materials were removed by filtration. The residue was dried over anhydrous sodium sulfate. After removal of the solvent the residue was dissolved with heating and the solution was treated with activated carbon while hot. The ethanolic solution thus-treated was concentrated under reduced pressure. Recrystallization of the concentrate from ethanol gave 31.5 g of 5-chloro-3,4-dihydrocarbostyril having a melting point of 193° to 194° C.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
41.2 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-3,4-dihydroquinolin-2(1H)-one
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Reactant of Route 6
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